3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid
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Overview
Description
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid typically involves the cyclization of substituted 2-aminophenols with acrylic acids. One common method involves the use of polyphosphoric acid (PPA) as a catalyst at elevated temperatures (around 170°C) for several hours to achieve the desired cyclized product .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of environmentally benign reagents and catalysts is preferred to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-(2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-Chloro-4-(4-Methoxyphenyl)-1-(4-(2-Oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one
Uniqueness
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid is unique due to its specific substitution pattern and the presence of the chlorobenzo[d]oxazole moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H6ClNO3 |
---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
(E)-3-(2-chloro-1,3-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-10-12-7-5-6(2-4-9(13)14)1-3-8(7)15-10/h1-5H,(H,13,14)/b4-2+ |
InChI Key |
YWXSEIHBEHFSDV-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)Cl |
Origin of Product |
United States |
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